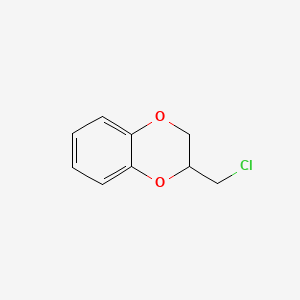







|
REACTION_CXSMILES
|
Cl[CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1.[K].C1(=O)[NH:18]C(=O)C2=CC=CC=C12>CN(C)C=O>[NH2:18][CH2:2][CH:3]1[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][CH2:4]1 |f:1.2,^1:12|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1COC2=C(O1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[K].C1(C=2C(C(N1)=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred well, with the floating solids
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
subjected to reaction overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
DISTILLATION
|
|
Details
|
thereafter, N,N-dlmethylformamide was distilled off under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
Water (250 ml) was added to the residue
|
|
Type
|
FILTRATION
|
|
Details
|
being subsequently recovered by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol/methylene chloride
|
|
Type
|
DISSOLUTION
|
|
Details
|
The thus obtained crystal was dissolved in ethanol (500 ml)
|
|
Type
|
ADDITION
|
|
Details
|
to the solution, hydrazine hydrate (4.3 g) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 3 h
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids were filtered off
|
|
Type
|
DISTILLATION
|
|
Details
|
ethanol was distilled off under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
followed by addition of water (300 ml)
|
|
Type
|
ADDITION
|
|
Details
|
Thereafter, an aqueous solution of 6N sodium hydroxide was added
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was subjected to 3 cycles of extraction with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride layers were dried with anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1COC2=C(O1)C=CC=C2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |